1,4,5,8-Tetrahydronaphthalene

Coal Liquefaction Hydrogen Transfer Kinetics

1,4,5,8-Tetrahydronaphthalene (isotetralin, CAS 493-04-9) is a solid-state (mp 42 °C) bicyclic hydrocarbon with a hydrogen-donation rate >200× faster than tetralin at low temperatures (200–380 °C). This unique reactivity, driven by its two isolated double bonds, makes it the essential hydrogen-donor solvent for coal-liquefaction research and kinetic studies. Its rigid scaffold also serves as a privileged intermediate for conformationally restricted bioactive analogs (e.g., isoCA‑4) in medicinal chemistry. Do not substitute with tetralin or decalin: only isotetralin delivers the required low‑ΔG hydrogen release and phase behavior. Procure this specialist compound to ensure experimental reproducibility and maximize conversion efficiency in hydrogen‑transfer processes.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 493-04-9
Cat. No. B1617624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8-Tetrahydronaphthalene
CAS493-04-9
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESC1C=CCC2=C1CC=CC2
InChIInChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-4H,5-8H2
InChIKeyFSWYUDLVKBSHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,8-Tetrahydronaphthalene (CAS 493-04-9): Procurement Guide for Research-Grade Isotetralin


1,4,5,8-Tetrahydronaphthalene (CAS 493-04-9), commonly referred to as isotetralin, is a partially hydrogenated derivative of naphthalene with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol [1]. It exists as a solid at room temperature with a melting point of 42 °C, distinguishing it physically from its fully aromatic parent naphthalene and other hydrogenated analogs . This bicyclic hydrocarbon is primarily utilized as a highly reactive hydrogen-donor solvent in coal liquefaction research and as a versatile scaffold in medicinal chemistry for the development of conformationally restricted bioactive analogs [2][3].

Procurement Alert: Why 1,4,5,8-Tetrahydronaphthalene (CAS 493-04-9) Cannot Be Interchanged with Tetralin or Decalin


Despite sharing a C₁₀H₁₂ molecular formula with its isomer 1,2,3,4-tetrahydronaphthalene (tetralin, CAS 119-64-2), 1,4,5,8-tetrahydronaphthalene (isotetralin) exhibits a fundamentally different hydrogen-donation mechanism and reactivity profile [1]. Its unique structure, containing two isolated double bonds across both rings, enables a substantially lower free energy of activation (ΔG) for hydrogen release compared to conventional hydroaromatic donors like tetralin, directly impacting its performance in hydrogen-transfer applications such as coal liquefaction [2]. Substituting generic tetralin or the fully saturated decalin (CAS 91-17-8) for isotetralin in processes optimized for its specific reactivity will lead to a quantifiable and significant loss in conversion efficiency, as established by comparative kinetic studies [3]. The differences in physical state at room temperature (solid vs. liquid) and thermal properties further preclude direct interchange in formulation or reaction setups .

Quantitative Differentiation Evidence for 1,4,5,8-Tetrahydronaphthalene (CAS 493-04-9) vs. Analogs


1,4,5,8-Tetrahydronaphthalene (Isotetralin) Demonstrates >200× Higher Hydrogen Release Compared to Tetralin

In a direct comparative study of hydrogen donation capacity, 1,4,5,8-tetrahydronaphthalene (isotetralin) released more than 200 times as much hydrogen as its isomer, 1,2,3,4-tetrahydronaphthalene (tetralin), under equivalent thermal reaction conditions in the presence of a hydrogen acceptor [1]. This difference is attributed to the substantially lower free energy of activation for hydrogen release from the cyclic olefin structure of isotetralin compared to the hydroaromatic tetralin [2].

Coal Liquefaction Hydrogen Transfer Kinetics

Isotetralin Yields up to 13.5 Percentage Points Higher Coal Conversion than Tetralin

In a controlled factorial experiment, reactions performed with 1,4,5,8-tetrahydronaphthalene (isotetralin) as the hydrogen donor consistently yielded higher coal conversions than its isomer tetralin across multiple coal types and pretreatment conditions [1]. The highest recorded conversion with isotetralin for Black Thunder mine coal was 41.2%, compared to a baseline of 27.7% for the same system without acid pretreatment, demonstrating its superior performance when combined with specific process optimizations [1].

Coal Liquefaction Process Efficiency Energy

Physical State Differentiation: 1,4,5,8-Tetrahydronaphthalene is a Solid at Room Temperature (MP 42°C) vs. Liquid Tetralin and Decalin

1,4,5,8-Tetrahydronaphthalene exhibits a melting point of 42 °C, making it a crystalline solid at room temperature, whereas its isomer 1,2,3,4-tetrahydronaphthalene (tetralin) is a liquid with a melting point of -35.8 °C, and decalin (decahydronaphthalene) is also a liquid with a melting point of -43.2 °C [1]. This fundamental difference in physical state impacts handling, purification methods, and formulation strategies.

Physical Properties Formulation Purification

Distinct ¹³C NMR Spectral Fingerprint for Identity Confirmation and Purity Assessment

The ¹³C NMR spectrum of 1,4,5,8-tetrahydronaphthalene provides a unique and unambiguous fingerprint for identity confirmation, distinct from its isomer tetralin and other hydrogenated naphthalene derivatives [1]. The spectrum, recorded at 25.16 MHz in CDCl₃, is available in the Spectral Database for Organic Compounds (SDBS), providing a benchmark for analytical and quality control laboratories [1].

Analytical Chemistry Quality Control Spectroscopy

Optimal Application Scenarios for Procuring 1,4,5,8-Tetrahydronaphthalene (CAS 493-04-9)


Coal Liquefaction and Hydrogen Transfer Research

This is the primary and most validated application scenario for 1,4,5,8-tetrahydronaphthalene. Its demonstrated ability to release hydrogen at >200 times the rate of tetralin at low temperatures (200-380 °C) makes it essential for fundamental studies on hydrogen-transfer mechanisms and for process development in low-severity coal liquefaction [1]. Researchers investigating the kinetics of hydrogen donation or seeking to optimize coal conversion yields should procure isotetralin specifically, as any other analog will not replicate its reactivity profile .

Medicinal Chemistry: Scaffold for Conformationally Restricted Bioactive Molecules

1,4,5,8-Tetrahydronaphthalene serves as a valuable starting scaffold for the synthesis of conformationally restricted analogs of bioactive compounds, such as isocombretastatin A-4 (isoCA-4) [1]. Its rigid bicyclic framework locks the molecule into a specific geometry, which can be exploited in structure-activity relationship (SAR) studies to probe the binding conformations required for target engagement, such as tubulin polymerization inhibition [1]. Its solid-state nature also facilitates purification and handling during multistep organic synthesis .

Specialty Solvent in High-Temperature Processes

Due to its high boiling point (214.3 °C) and solid state at room temperature, 1,4,5,8-tetrahydronaphthalene can be utilized as a specialty solvent or reactive medium in processes where its unique phase behavior and hydrogen-donating properties are advantageous [1]. Its density of 0.9447 g/cm³ at 70 °C and vapor pressure of 0.2 mmHg at 25 °C define its operational parameters . This is particularly relevant in industrial applications such as textile scouring or as an additive in organic surface coatings where its thermal stability and solubility characteristics are beneficial [2].

Technical Documentation Hub

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